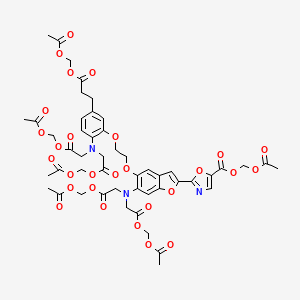
Fura-2 Leakage Resistant AM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fura-2 Leakage Resistant Acetoxymethyl is a cell-permeable fluorescent calcium indicator and binder, known for its enhanced cell retention properties. It is an acetoxymethyl derivative of FURA-PE3, with spectral properties similar to the parent compound. This compound is widely used in scientific research for accurate measurement of intracellular calcium concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fura-2 Leakage Resistant Acetoxymethyl is synthesized by esterification of FURA-PE3 with acetoxymethyl groups. The reaction involves the use of acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of Fura-2 Leakage Resistant Acetoxymethyl involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Fura-2 Leakage Resistant Acetoxymethyl undergoes hydrolysis by non-specific esterases once inside the cell. This hydrolysis reaction converts the compound into its active form, Fura-2, which can then bind to calcium ions .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of esterases, which are enzymes found in the cytosol of cells. The reaction conditions are typically physiological, with a pH around 7.4 and a temperature of 37°C .
Major Products
The major product formed from the hydrolysis of Fura-2 Leakage Resistant Acetoxymethyl is Fura-2, which is a highly fluorescent compound that binds to calcium ions .
Scientific Research Applications
Fura-2 Leakage Resistant Acetoxymethyl is extensively used in scientific research for measuring intracellular calcium concentrations. Its applications span across various fields:
Chemistry: Used as a fluorescent probe to study calcium ion dynamics in chemical reactions.
Biology: Employed in cell biology to monitor calcium signaling pathways and cellular responses to stimuli.
Medicine: Utilized in medical research to investigate calcium-related diseases and develop potential treatments.
Industry: Applied in the pharmaceutical industry for drug discovery and development, particularly in assays involving calcium signaling
Mechanism of Action
Fura-2 Leakage Resistant Acetoxymethyl enters cells in its non-fluorescent, membrane-permeable form. Once inside, cytosolic esterases hydrolyze the acetoxymethyl groups, converting it into the active form, Fura-2. Fura-2 binds to calcium ions with high affinity, causing a shift in its fluorescence excitation wavelength. This ratiometric measurement allows for accurate determination of intracellular calcium levels .
Comparison with Similar Compounds
Fura-2 Leakage Resistant Acetoxymethyl is unique due to its enhanced cell retention properties compared to other calcium indicators. Similar compounds include:
Fura-2 Acetoxymethyl: Similar in structure but with lower cell retention.
Fluo-3 Acetoxymethyl: Another calcium indicator with different spectral properties.
Calcein Acetoxymethyl: Used for measuring cell viability and calcium concentrations
Fura-2 Leakage Resistant Acetoxymethyl stands out due to its ability to remain in cells for longer periods, providing more reliable and consistent measurements of intracellular calcium levels.
Properties
Molecular Formula |
C49H53N3O28 |
|---|---|
Molecular Weight |
1131.9 g/mol |
IUPAC Name |
acetyloxymethyl 2-[5-[2-[5-[3-(acetyloxymethoxy)-3-oxopropyl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C49H53N3O28/c1-28(53)67-22-73-43(59)10-8-34-7-9-36(51(18-44(60)74-23-68-29(2)54)19-45(61)75-24-69-30(3)55)39(13-34)65-11-12-66-40-14-35-15-41(48-50-17-42(80-48)49(64)78-27-72-33(6)58)79-38(35)16-37(40)52(20-46(62)76-25-70-31(4)56)21-47(63)77-26-71-32(5)57/h7,9,13-17H,8,10-12,18-27H2,1-6H3 |
InChI Key |
WKKGAWFMZLDYLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)CCC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10829717.png)

![(1R,3'S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-3',4'-dideuterio-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10829728.png)
![N-[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]iminobenzamide](/img/structure/B10829734.png)
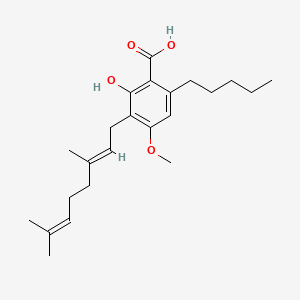

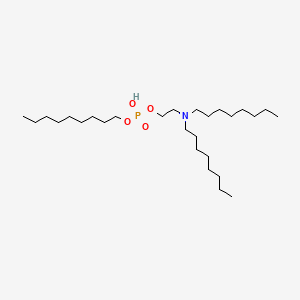

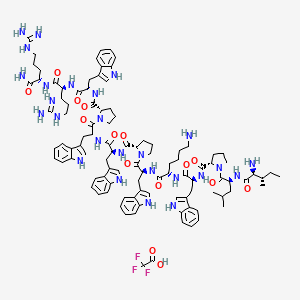
![3-(4-hydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B10829763.png)
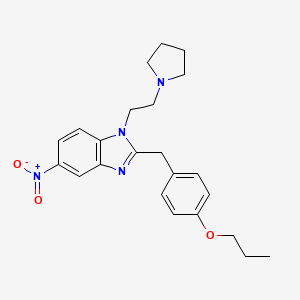
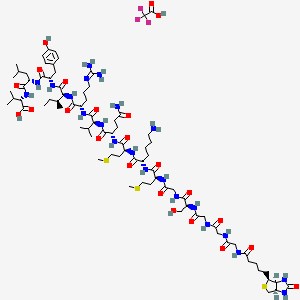
![6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10829813.png)
![2-(decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[2-(1H-indol-3-yl)ethyl]amino]propanoate](/img/structure/B10829820.png)
